molecular formula C15H11ClN2O2S B2859548 N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 899988-60-4

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2859548
CAS No.: 899988-60-4
M. Wt: 318.78
InChI Key: RWIHTMFRCRPMNS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 6-aminobenzothiazole with 2-(4-chlorophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-6-yl)benzamide
  • N-(benzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(benzo[d]thiazol-6-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This structural feature may enhance its potency and selectivity as an antimicrobial or anticancer agent compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIHTMFRCRPMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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